4-(Dimethylamino)-3-nitrobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 4-(Dimethylamino)-3-nitrobenzaldehyde and its derivatives often involves condensation reactions and the use of dimethylaminobenzaldehyde (DMAB) as a core component. For example, a new organic nonlinear optical crystal, 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone (DANPH), was prepared by crystallization in various solvents, showcasing polymorphism and the growth of crystals with notable optical properties (Pan et al., 1996). Additionally, the synthesis of novel complexes through solid-state synthetic routes involving DMAB has been explored, revealing the formation of intermolecular complexes (IMC) with unique thermal and optical characteristics (Neupane & Rai, 2017).
Molecular Structure Analysis
Molecular structure analysis of 4-(Dimethylamino)-3-nitrobenzaldehyde derivatives often involves X-ray diffraction, NMR, and FTIR techniques. For instance, the polymorphic phases of DANPH were identified, and the molecular structure was characterized, providing insights into the crystallographically independent environments of polymorphs (Gandhimathi & Dhanasekaran, 2014).
Chemical Reactions and Properties
Chemical reactions involving 4-(Dimethylamino)-3-nitrobenzaldehyde derivatives are diverse, including the formation of hydrazone compounds and intermolecular complexes with various organic systems. These reactions often result in compounds exhibiting strong molecular interactions and significant antibacterial properties (He & Xue, 2021). The Knoevenagel and Michael addition reactions are notable, leading to the synthesis of complex organic structures with extended conjugation and nonlinear optical properties (Adamson et al., 1999).
Physical Properties Analysis
The physical properties of 4-(Dimethylamino)-3-nitrobenzaldehyde derivatives, such as DANPH, have been extensively studied, highlighting their optical constants, melting and decomposition temperatures, and polymorphism. These studies shed light on the thermal behavior and optical properties, including the linear and nonlinear optical characteristics of these compounds (Karthick et al., 2019).
Chemical Properties Analysis
The chemical properties of 4-(Dimethylamino)-3-nitrobenzaldehyde derivatives are closely linked to their synthesis and molecular structure, with a focus on their reactivity in forming intermolecular complexes and their applications in nonlinear optical materials. These compounds exhibit strong fluorescence, quantum yield, and charge-transfer properties, making them suitable for opto-electronic applications (Rai et al., 2019).
Scientific Research Applications
Catalysis in Chemical Reactions
4-(Dimethylamino)-3-nitrobenzaldehyde is utilized in catalyzing aldol reactions, a pivotal step in synthesizing complex organic compounds. For instance, certain chiral calix[4]arene derivatives, incorporating this compound, have shown promising results in promoting aldol reactions, enhancing both the yield and enantioselectivity of the reaction products (Xu et al., 2008). The Baylis-Hillman reaction, another critical reaction in organic synthesis, also benefits from catalysts derived from 4-(Dimethylamino)-3-nitrobenzaldehyde, streamlining the synthesis process and offering temperature-sensitive reaction pathways (Octavio et al., 2003).
Synthesis of Complex Organic Compounds
4-(Dimethylamino)-3-nitrobenzaldehyde is instrumental in the synthesis of complex organic structures. It forms intermolecular complexes with other compounds, resulting in novel entities with distinct physical and chemical properties. For example, its combination with NLO active compounds has led to the creation of new organic complexes, which have shown significant potential in thermal and optical studies (Neupane & Rai, 2017).
Material Science and Nonlinear Optics
In the realm of material science and nonlinear optics, 4-(Dimethylamino)-3-nitrobenzaldehyde plays a critical role. It contributes to the development of novel molecular adducts and complexes, which exhibit interesting properties like high fluorescence and quantum yield, making them suitable for opto-electronic applications (Karthick et al., 2019).
Pharmaceutical and Antibacterial Research
While ensuring the exclusion of direct drug use and dosage information, it's noteworthy that 4-(Dimethylamino)-3-nitrobenzaldehyde derivatives have been studied for their antibacterial properties. Certain hydrazone compounds derived from it have shown efficacy as antibacterial materials, indicating potential applications in fighting bacterial infections (He & Xue, 2021).
Safety And Hazards
Future Directions
Future research directions could include further studies on the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of 4-(Dimethylamino)-3-nitrobenzaldehyde. This would help to enhance our understanding of this compound and its potential applications .
properties
IUPAC Name |
4-(dimethylamino)-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMZDXZYHYBOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303078 | |
Record name | 4-(dimethylamino)-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-3-nitrobenzaldehyde | |
CAS RN |
59935-39-6 | |
Record name | 59935-39-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(dimethylamino)-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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